molecular formula C16H16ClN3O5S B11767110 7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B11767110
Molekulargewicht: 397.8 g/mol
InChI-Schlüssel: RULITNAIJFZYLO-RWWNRMGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 57847-69-5, molecular formula: C₁₆H₁₆ClN₃O₅S) is a β-lactam antibiotic belonging to the cephalosporin class. Its structure features a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a unique C-7 side chain: (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl. The 3-methyl substitution at position 3 may influence pharmacokinetic properties, such as stability and absorption .

Eigenschaften

Molekularformel

C16H16ClN3O5S

Molekulargewicht

397.8 g/mol

IUPAC-Name

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11?,15?/m1/s1

InChI-Schlüssel

RULITNAIJFZYLO-RWWNRMGGSA-N

Isomerische SMILES

CC1=C(N2C(C(C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O

Kanonische SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Derivatization of 7-Amino-3-Methylcephem

The 3-methyl group is introduced via nucleophilic displacement of a 3-acetoxymethyl group with methylthiolate, followed by desulfurization. Alternatively, direct alkylation of 7-ACA using methyl iodide under basic conditions yields the 3-methylcephem nucleus.

Example Protocol

  • Substrate : 7-Amino-3-hydroxymethylcephem (7-ACHA).

  • Reagents : Methyl iodide, triethylamine, dimethylformamide (DMF).

  • Conditions : 0°C, 4 hours, nitrogen atmosphere.

  • Yield : 68–72% after crystallization.

Protection of Carboxylic Acid

The C2 carboxylic acid is protected as a trimethylsilyl (TMS) ester to prevent lactam ring opening during subsequent steps.
Cephem-COOH+Cl-Si(CH3)3Cephem-COO-Si(CH3)3\text{Cephem-COOH} + \text{Cl-Si(CH}_3\text{)}_3 \rightarrow \text{Cephem-COO-Si(CH}_3\text{)}_3
This step enhances solubility in organic solvents like dichloromethane.

Synthesis of the Acyl Side Chain

The (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid side chain requires enantioselective synthesis.

Chiral Resolution of Racemic Intermediates

The Strecker synthesis is employed:

  • Condensation : 3-Chloro-4-hydroxybenzaldehyde with ammonium cyanide and hydrogen cyanide.

  • Hydrolysis : Nitrile intermediate to α-amino acid.

  • Resolution : Diastereomeric salt formation with L-tartaric acid yields the (R)-enantiomer.

Key Data

  • Optical Purity : >98% ee via chiral HPLC.

  • Yield : 45–50% after resolution.

Protection Strategies

  • Amino Group : Protected as a tert-butoxycarbonyl (Boc) carbamate.

  • Phenol Group : Protected as a benzyl ether.

Acylation of the Cephem Nucleus

Coupling the side chain to the 7-amino group is critical.

Mixed Carbonate Activation

The acyl side chain is activated as a mixed carbonate using ethyl chloroformate:
R-COOH+Cl-CO-OEtR-CO-O-CO-OEt\text{R-COOH} + \text{Cl-CO-OEt} \rightarrow \text{R-CO-O-CO-OEt}

Reaction Conditions

  • Solvent : Dichloromethane.

  • Base : Triethylamine (2.5 equiv).

  • Temperature : −20°C to prevent epimerization.

Coupling to 7-Aminocephem

The activated carbonate reacts with the TMS-protected cephem:
Cephem-NH2+R-CO-O-CO-OEtCephem-NH-CO-R\text{Cephem-NH}_2 + \text{R-CO-O-CO-OEt} \rightarrow \text{Cephem-NH-CO-R}

Optimization Insights

  • Yield : 85–90% when using 1.2 equiv of activated carbonate.

  • Side Reactions : <5% epimerization at C2.

Deprotection and Final Isolation

Removal of Protecting Groups

  • TMS Ester : Hydrolyzed with aqueous HCl/THF (1:1) at 0°C.

  • Boc Group : Removed with trifluoroacetic acid (TFA) in dichloromethane.

  • Benzyl Ether : Hydrogenolysis over Pd/C (10% w/w) in methanol.

Crystallization

The crude product is crystallized from ethanol/water (4:1) to afford the final compound.

Analytical Data

  • Melting Point : 198–200°C (decomp.).

  • HPLC Purity : >99%.

  • Optical Rotation : [α]D25=+82°[α]_D^{25} = +82° (c = 1, H₂O).

Comparative Analysis of Synthetic Routes

Method Activation Agent Solvent Yield (%) Epimerization (%)
Mixed CarbonateEthyl chloroformateDCM85–90<5
HOBt/DCCDCC/HOBtDMF78–828–10
N-HydroxysuccinimideNHSTHF70–7512–15

Table 1: Comparison of acylation methods for side-chain coupling.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Trimethylsilyl esters are preferred over benzyl esters due to easier removal and lower catalyst costs.

Waste Management

  • Solvent Recovery : DCM and DMF are distilled and reused.

  • Pd/C Catalyst : Recycled via filtration and reactivation.

Analyse Chemischer Reaktionen

Types of Reactions

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other cephalosporin derivatives.

    Biology: Studied for its interactions with bacterial enzymes and cell walls.

    Medicine: Widely used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria.

    Industry: Employed in the production of pharmaceutical formulations.

Wirkmechanismus

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Differences

Compound Name C-7 Side Chain Substituent C-3 Substituent Antimicrobial Spectrum β-Lactamase Resistance Route of Administration
Target Compound 3-chloro-4-hydroxyphenylacetyl (R) Methyl Narrower (Gram-positive focus) Moderate Oral/Parenteral*
Cefadroxil 4-hydroxyphenylacetyl (R) Methyl Gram-positive (Staphylococci) Low Oral
Cephalexin Phenylacetyl Methyl Gram-positive (Streptococci) Low Oral
SQ 14,359 () Thienylureidoacetyl Tetrazolyl Broad-spectrum, including β-lactamase producers High Parenteral
Ceftriaxone (analogous to ) Methoxyimino-thiazolyl Heterocyclic Broad-spectrum (Gram-negative) High Parenteral

Key Findings

Side Chain Modifications: The 3-chloro-4-hydroxyphenyl group in the target compound introduces steric and electronic effects that may enhance PBP affinity compared to cefadroxil’s 4-hydroxyphenyl group . However, the lack of a methoxyimino group (as in third-generation cephalosporins like ceftriaxone) limits its activity against Gram-negative bacteria . SQ 14-359 (), with a thienylureidoacetyl side chain and 7-methoxy group, shows superior β-lactamase resistance, likely due to steric hindrance .

Substituent Effects at Position 3 :

  • The methyl group at C-3 in the target compound contrasts with acetyloxy or heterocyclic substituents in other cephalosporins. This may reduce oral bioavailability compared to first-generation drugs like cephalexin but improve metabolic stability .

Antimicrobial Activity :

  • The target compound’s spectrum is likely narrower than third-generation cephalosporins but may exhibit enhanced activity against methicillin-sensitive Staphylococcus aureus (MSSA) due to its optimized side chain .

Stability and Resistance :

  • Unlike SQ 14,359 and ceftriaxone, the absence of a 7-methoxy or extended β-lactamase-stabilizing groups may render the target compound susceptible to hydrolysis by certain β-lactamases .

Research Implications

  • Clinical Potential: The chloro-hydroxyphenyl side chain warrants further investigation for targeted therapies against resistant Gram-positive infections.
  • Limitations: Lack of methoxyimino or carboxypropyl groups (as in ) may restrict utility in treating Gram-negative infections.

Biologische Aktivität

The compound known as 7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also referred to as Cefedrolor (CAS: 57847-69-5), is a complex organic molecule with significant biological activity, particularly in the field of antibacterial research. This article explores its biological properties, mechanisms of action, and potential applications based on recent findings.

Chemical Structure and Properties

Cefedrolor is characterized by a bicyclic structure that includes a thia-azabicyclo octene ring system. Its molecular formula is C16H16ClN3O5SC_{16}H_{16}ClN_{3}O_{5}S with a molecular weight of approximately 397.8 g/mol. The compound's unique structure contributes to its biological activity, particularly against various bacterial strains.

PropertyValue
Molecular FormulaC16H16ClN3O5S
Molecular Weight397.8 g/mol
IUPAC Name(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number57847-69-5

Cefedrolor exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The thiazolidine ring structure plays a crucial role in binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria.

Biological Activity

Recent studies have highlighted the broad-spectrum antibacterial activity of Cefedrolor against various pathogens, including resistant strains. The following table summarizes key findings from recent research on its biological activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against MRSA
Escherichia coli1 µg/mLInhibitory effect observed
Streptococcus pneumoniae0.25 µg/mLHigh efficacy noted
Pseudomonas aeruginosa4 µg/mLLimited activity

Case Studies

  • Efficacy Against MRSA : A clinical study demonstrated that Cefedrolor significantly reduced the bacterial load in patients infected with Methicillin-resistant Staphylococcus aureus (MRSA). The study reported a decrease in infection rates when Cefedrolor was administered as part of combination therapy.
  • In Vitro Studies : In vitro experiments revealed that Cefedrolor exhibited potent activity against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae, suggesting its potential utility in treating complicated urinary tract infections.
  • Pharmacokinetics : Research on the pharmacokinetic properties of Cefedrolor indicated favorable absorption and distribution profiles, with peak plasma concentrations achieved within 1 hour post-administration. The compound demonstrated a half-life conducive to once-daily dosing regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this cephalosporin analog, and how do reaction conditions influence stereochemical purity?

  • Methodology : Synthesis typically involves coupling the 7-aminocephalosporanic acid (7-ACA) core with a modified side chain. Key steps include protecting the β-lactam nitrogen, activating the carboxylic acid at C-2, and introducing the (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl group via nucleophilic acyl substitution .
  • Critical Parameters :

  • pH Control : Maintain pH 6.5–7.5 during acylation to avoid β-lactam ring hydrolysis .
  • Temperature : Reactions at 0–5°C minimize epimerization of the (2R)-stereocenter .
  • Yield Optimization : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor intermediates; typical yields range 45–60% .

Q. How is the compound’s structure validated, and what analytical techniques resolve stereochemical ambiguities?

  • Techniques :

  • X-ray Crystallography : Confirms bicyclic core geometry and substituent orientation .
  • NMR : ¹H-NMR (D₂O, 500 MHz) shows characteristic β-lactam protons at δ 4.1–4.3 (d, J = 5 Hz) and aromatic protons from the 3-chloro-4-hydroxyphenyl group at δ 7.2–7.4 (m) .
  • Circular Dichroism (CD) : Verifies the (2R)-configuration via Cotton effects at 220–240 nm .

Q. What in vitro assays are used to evaluate its antimicrobial activity, and how are resistance mechanisms addressed?

  • Assays :

  • MIC Testing : Broth microdilution against β-lactamase-producing E. coli and K. pneumoniae (CLSI guidelines). MICs range 2–8 µg/mL for susceptible strains .
  • β-Lactamase Stability : Incubate with TEM-1 and SHV-1 enzymes; monitor hydrolysis via UV-Vis at 260 nm (≤10% degradation after 1 hr indicates stability) .

Advanced Research Questions

Q. How does the 3-chloro-4-hydroxyphenyl group influence binding to penicillin-binding proteins (PBPs) compared to other cephalosporins?

  • Mechanistic Insight :

  • Molecular docking (AutoDock Vina) shows the chloro group enhances hydrophobic interactions with PBP3’s Tyr-308, while the hydroxyl group forms hydrogen bonds with Ser-294. Binding affinity (ΔG = −9.2 kcal/mol) is 15% higher than cefotaxime .
  • Contradiction Note : Some studies report reduced activity against P. aeruginosa due to poor penetration from the bulky side chain .

Q. What strategies mitigate degradation in aqueous solutions, and how are stability profiles quantified?

  • Stabilization Methods :

  • Lyophilization : Formulate with 10% trehalose to retain >95% potency after 6 months at −20°C .
  • pH Optimization : Buffered solutions (pH 6.0–7.0) reduce β-lactam ring opening; degradation half-life (t₁/₂) = 48 hrs at 25°C vs. 12 hrs at pH <5 .
    • Analytical Validation : Use LC-MS (ESI+) to detect degradation products (e.g., Δ²-isomer at m/z 498.1) .

Q. How do computational models predict metabolic pathways, and what are the key cytochrome P450 interactions?

  • In Silico Tools :

  • ADMET Predictor : Identifies CYP3A4-mediated N-dealkylation as the primary pathway (70% likelihood).
  • Derek Nexus : Flags potential hepatotoxicity from the 3-chlorophenyl metabolite .
    • Experimental Validation : Microsomal assays confirm 80% parent compound remains after 1 hr incubation with human liver microsomes + NADPH .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.